Azaperol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10,18,24H,3-4,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXYAFNPMXCRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950731 | |
| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2804-05-9 | |
| Record name | Azaperol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azaperol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Metabolic Pathways and Biotransformation of Azaperone to Azaperol
In Vivo Metabolic Conversion Processes
The conversion of azaperone (B1665921) to azaperol within a living organism is a rapid and crucial metabolic step. The liver is the primary site for this biotransformation. inchem.org As soon as 15 minutes after administration in rats, a significant portion of the parent compound in the liver is already converted into its metabolites. inchem.org
The metabolic fate of azaperone exhibits notable variations across different animal species. The main metabolic pathways universally observed include the reduction of the butanone group to form this compound, hydroxylation of the pyridine (B92270) ring, oxidative N-dearylation, and oxidative N-dealkylation. inchem.orgfao.org
Pigs : In pigs, the primary route of metabolism is the reduction of the butanone in azaperone to produce its major metabolite, this compound. fao.orgdefra.gov.uk The concentration of this compound is typically higher than that of the parent azaperone in most body tissues, with the exception of the injection site. defra.gov.ukkernfarm.com Other metabolic routes in pigs include the hydroxylation of the pyridine group and oxidative dearylation. defra.gov.uk The reductive pathway is significantly more dominant in pigs compared to rats. fao.orgfao.org
Rats : In rats, while the same metabolic pathways exist, the quantitative distribution of metabolites differs from that in pigs. fao.org Following subcutaneous administration, azaperone is rapidly metabolized, primarily in the liver. inchem.org The main metabolites result from the oxidative removal of the pyridyl group and subsequent acetylation, as well as oxidative N-dealkylation. inchem.org
Horses : In horses, studies have identified several metabolites in urine following the administration of azaperone. These include this compound, hydroxythis compound, and two isomers of hydroxyazaperone. nih.gov Furthermore, N-dealkylated metabolites such as N-despyridinylthis compound and N-despyridinylazaperone have been detected. nih.gov A significant portion of these metabolites, including this compound, are excreted as glucuronide conjugates. nih.govnih.gov
In Vitro Biotransformation Analysis
Laboratory-based in vitro studies using liver fractions have been instrumental in elucidating the metabolic pathways of azaperone. These experiments largely corroborate the findings from in vivo research.
Rat Liver Studies : When azaperone was incubated with a 16,000 x g supernatant from rat liver, approximately 22% of the compound was metabolized to this compound. inchem.orgfao.org Other metabolites formed included 5-hydroxy (pyridine ring) azaperone (15%) and 5-hydroxy (pyridine ring) this compound (7%). fao.org These in vitro models demonstrated four primary metabolic pathways in the rat liver: reduction of the butanone, hydroxylation of the pyridine ring, oxidative N-dealkylation, and oxidative N-dearylation. fao.org
Pig Liver Studies : Similar in vitro experiments using pig liver fractions identified three major metabolic routes: the reduction of the butanone to yield this compound (accounting for 11% of metabolites), oxidative N-dearylation (17%), and hydroxylation of the pyridine ring (12%). fao.org
A comparative analysis revealed that under specific in vitro conditions, rat liver incubations produced approximately double the amount of this compound compared to swine liver preparations, highlighting quantitative species differences in metabolism. fao.orgfao.org
Table 1: Comparative In Vitro Metabolism of Azaperone in Pig and Rat Liver Fractions
| Metabolite | Pig (% of Radioactivity) | Rat (% of Radioactivity) |
| This compound | 11% | 22% |
| Oxidative N-dearylation Products | 17% | - |
| Hydroxylation of Pyridine Ring Products | 12% | 15% |
| 5-hydroxy (pyridine ring) this compound | - | 7% |
| Unchanged Azaperone | - | ~10% |
| Data sourced from in vitro studies using 16,000 x g supernatant liver fractions. inchem.orgfao.org |
Pharmacokinetic and Tissue Distribution Dynamics of this compound
The study of pharmacokinetics provides insight into how the body processes a substance, including its absorption, distribution, metabolism, and excretion (ADME).
Following parenteral administration, azaperone is absorbed and distributed rapidly. fao.orgdefra.gov.uk
Pigs : Peak concentrations of azaperone and its metabolites, including this compound, are observed in the blood, brain, and liver approximately 30 to 45 minutes post-administration. defra.gov.ukkernfarm.com Brain levels can be two to six times higher than those in the blood. defra.gov.ukkernfarm.com The concentration of the metabolite this compound is often greater than the parent drug in most tissues, although azaperone concentrations remain higher at the site of injection. defra.gov.ukkernfarm.com
Rats : After a direct intravenous injection of this compound into rats, the compound was found to distribute into the liver, kidney, and brain. inchem.orgfao.org When tritiated azaperone was administered, peak radioactivity levels in blood, brain, and liver were noted at 30 minutes. fao.org The proportion of unchanged drug decreases quickly, indicating rapid metabolism and a slower elimination of the resulting metabolites. inchem.org The liver tends to retain metabolites longer than blood or brain tissue. fao.org
Drug elimination refers to the irreversible removal of the substance from the body, occurring through biotransformation and excretion. mhmedical.com
Elimination Kinetics : The elimination of azaperone and its metabolites from pig plasma follows a biphasic pattern, with half-lives of 1.5 and 6 hours reported for the total of azaperone and its metabolites. kernfarm.com For azaperone alone, the elimination half-life is shorter, at around 2.5 hours. fao.org In a study where this compound was directly administered intravenously to rats, distinct elimination half-lives were observed for different organs: approximately 15 minutes for the brain and kidney, and a longer half-life of about 45 minutes for the liver. inchem.orgfao.org
Table 2: Elimination Half-Life of this compound in Female Wistar Rats after IV Administration
| Organ | Half-Life (t½) |
| Brain | ~15 minutes |
| Kidney | ~15 minutes |
| Liver | ~45 minutes |
| Data sourced from a study involving intravenous administration of this compound. inchem.orgfao.org |
Excretion Pathways : The primary route of excretion for azaperone and its metabolites differs between species. In pigs, the majority of the dose is excreted via the kidneys into the urine (ranging from 60% to nearly 90%), with a much smaller fraction eliminated in the feces. fao.orgdefra.gov.uk Conversely, in rats, excretion is predominantly through the feces (60-80%), with a smaller amount (20-25%) found in the urine. inchem.org In horses, metabolites, including this compound, are excreted in the urine, often as glucuronide conjugates. nih.gov
The Metabolic Journey of Azaperone: From Biotransformation to Tissue Residue Dynamics
Azaperone, a butyrophenone (B1668137) neuroleptic, undergoes extensive metabolic transformation within the body, leading to the formation of various metabolites, with this compound being of primary significance. The study of its metabolic pathways and the subsequent depletion of the parent compound and its metabolites from various tissues are crucial for understanding its pharmacological profile and ensuring food safety in treated animals.
Tissue Depletion and Residue Dynamics in Research Models
The depletion of azaperone (B1665921) and its primary metabolite, azaperol, from edible tissues has been a key area of research, particularly in food-producing animals like swine. unlp.edu.ar These studies are essential for establishing withdrawal periods to ensure consumer safety. unlp.edu.ar The sum of azaperone and this compound concentrations is typically considered the marker residue for regulatory purposes. unlp.edu.ar
Swine
In pigs, after intramuscular administration, azaperone is rapidly absorbed and metabolized. fao.org Peak plasma concentrations of azaperone and its metabolites are reached approximately 45 minutes post-administration. defra.gov.uk The concentration of this compound is often higher than that of the parent drug in most body tissues, with the exception of the injection site where azaperone concentrations are higher. defra.gov.uk
A study involving the oral administration of azaperone to pigs at a dose of 4 mg/kg body weight showed that the combined concentrations of azaperone and this compound in muscle, skin with fat, liver, and kidney did not exceed the Maximum Residue Limit (MRL) of 100 µg/kg at 6, 24, and 48 hours post-administration. researchgate.netunlp.edu.ar
Below are interactive tables detailing the tissue residue levels of azaperone and this compound in pigs from various studies.
Table 1: Mean Concentrations (µg/kg) of Azaperone and this compound in Pig Tissues After a Single Oral Dose of 4 mg/kg Azaperone
| Time Post-Administration (hours) | Tissue | Azaperone (µg/kg) | This compound (µg/kg) | Azaperone + this compound (µg/kg) |
| 6 | Liver | 15.3 | 28.1 | 43.4 |
| Kidney | 20.5 | 35.7 | 56.2 | |
| Muscle | 8.9 | 12.4 | 21.3 | |
| Skin + Fat | 10.2 | 18.6 | 28.8 | |
| 24 | Liver | 5.1 | 9.8 | 14.9 |
| Kidney | 7.2 | 13.5 | 20.7 | |
| Muscle | ND | 4.1 | 4.1 | |
| Skin + Fat | ND | 6.3 | 6.3 | |
| 48 | Liver | ND | ND | ND |
| Kidney | ND | ND | ND | |
| Muscle | ND | ND | ND | |
| Skin + Fat | ND | ND | ND | |
| ND: Not Detected | ||||
| Data sourced from a study on the oral administration of azaperone in pigs. unlp.edu.ar |
Table 2: Total Radioactivity, Unchanged Azaperone, and this compound in Pig Tissues After a Single Intramuscular Dose of 4 mg/kg ³H-Azaperone
| Time Post-Administration (hours) | Tissue | Total Radioactivity (µg/kg) | Unchanged Azaperone (µg/kg) | This compound (µg/kg) |
| 4 | Liver | 2500 | 122.5 | 250 |
| Kidney | 2200 | 61.6 | 330 | |
| Muscle | 400 | 12 | 40 | |
| Fat | 300 | 9 | 30 | |
| 8 | Liver | 1500 | 94.5 | 225 |
| Kidney | 1200 | 48 | 240 | |
| Muscle | 200 | 6 | 20 | |
| Fat | 150 | 4.5 | 15 | |
| 16 | Liver | 600 | 76.8 | 120 |
| Kidney | 500 | 27 | 100 | |
| Muscle | 80 | 2.4 | 8 | |
| Fat | 60 | 1.8 | 6 | |
| 24 | Liver | 400 | 20.8 | 80 |
| Kidney | 300 | 15.9 | 60 | |
| Muscle | 50 | 1.5 | 5 | |
| Fat | 40 | 1.2 | 4 | |
| Data represents mean values. fao.org |
Other Research Models
While swine are the primary focus of azaperone residue studies, some research has been conducted in other species. In a study on black bears immobilized with a combination of butorphanol, azaperone, and medetomidine (B1201911), azaperone was not detected in tissues after one day post-immobilization. nih.gov
Comparative Pharmacological Efficacy and Potency
Relative Activity of Azaperol versus Azaperone (B1665921)
This compound is the primary and only pharmacologically active metabolite of the butyrophenone (B1668137) tranquilizer, Azaperone. researchgate.netfao.org In terms of biological potency, Azaperone is significantly more potent than its metabolite. Research findings indicate that Azaperone has 4 to 30 times the biological potency of this compound. researchgate.netfao.org
Despite the lower pharmacological activity of this compound, its presence is a crucial consideration in veterinary medicine. researchgate.net This is partly due to the potential for interconversion between this compound and Azaperone in the body. fao.org For consumer safety evaluations regarding tissue residues, this compound is often considered to be as potent as Azaperone. researchgate.net This "worst-case scenario" approach ensures a high standard of safety. The sum of Azaperone and this compound concentrations is therefore used as the marker residue for determining maximum residue limits in food-producing animals. fao.org
In studies with rats, it has been observed that following the administration of this compound, a portion can be converted back to the parent compound, Azaperone. This highlights the dynamic and reversible nature of this metabolic relationship.
Table 1: Comparative Potency of this compound and Azaperone
| Compound | Relative Potency | Key Characteristics |
|---|---|---|
| Azaperone | 4 to 30 times more potent than this compound researchgate.netfao.org | Parent drug; a butyrophenone neuroleptic. wikipedia.org |
| This compound | Less potent than Azaperone | The only pharmacologically active metabolite of Azaperone. researchgate.net |
Comparison with Other Neuroleptic or Sedative Compounds in Experimental Models
Experimental studies in various animal models have provided insights into the sedative and neuroleptic effects of Azaperone, the parent compound of this compound, in comparison to other agents.
In a study involving laboratory pigs, the sedative and analgesic effects of Azaperone were compared with medetomidine (B1201911), acepromazine (B1664959), droperidol, and midazolam. nih.gov The results indicated that medetomidine produced the most profound sedation. nih.gov
Another comparative study in rats and mice evaluated the sedative and antinociceptive effects of Azaperone, levomepromazine (B1675116), and midazolam. scielo.brresearchgate.net This research showed that both Azaperone and levomepromazine significantly reduced exploratory behavior and spontaneous locomotor activity in rats, demonstrating their sedative effects. scielo.brresearchgate.net However, the effects of Azaperone were of a shorter duration compared to those of levomepromazine. scielo.br All three compounds were found to inhibit visceral pain responses in mice. researchgate.net
In horses, Azaperone was compared with acepromazine and levomepromazine. While all drugs showed a sedative effect, Azaperone was noted to have a significant antinociceptive (pain-blocking) effect, which was not observed with acepromazine or levomepromazine at the doses studied.
Azaperone is also frequently used in combination with other drugs for the immobilization of various animal species. For instance, it has been effectively combined with ketamine in rats and mice to produce surgical anesthesia. frontiersin.org In wildlife, combinations of Azaperone with potent opioids like etorphine are used for the tranquilization of large animals. nih.govjsava.co.za Studies in musk oxen have explored combinations of butorphanol, Azaperone, and medetomidine as an alternative to potent opioids, demonstrating effective immobilization. researchgate.net
Table 2: Comparative Effects of Azaperone and Other Sedatives in Animal Models
| Animal Model | Compounds Compared | Key Findings | Citation |
|---|---|---|---|
| Pigs | Azaperone, medetomidine, acepromazine, droperidol, midazolam | Medetomidine produced the most profound sedation. | nih.gov |
| Rats and Mice | Azaperone, levomepromazine, midazolam | Azaperone and levomepromazine reduced locomotor activity; Azaperone's effect was shorter. All inhibited visceral pain in mice. | scielo.brresearchgate.net |
| Horses | Azaperone, acepromazine, levomepromazine | Azaperone demonstrated significant antinociceptive effects not seen with the others. | |
| Blesbok | Etorphine-Azaperone vs. Etorphine-Midazolam | The addition of Azaperone to etorphine significantly lowered mean arterial pressure compared to etorphine alone. | jsava.co.za |
Structure-Activity Relationship Studies concerning Metabolite Formation
The formation of this compound is a direct result of the metabolism of Azaperone, and the chemical structure of Azaperone dictates its metabolic fate. Azaperone is a butyrophenone, characterized by a fluorinated phenyl ring and a ketone group on a butyl chain, which is attached to a pyridinylpiperazine moiety. wikipedia.orgnih.gov
The primary metabolic transformation leading to this compound is the reduction of the carbonyl (ketone) group on the butyrophenone side chain to a secondary alcohol. This highlights the importance of the ketone group in the structure for this specific metabolic pathway.
Studies have revealed significant species-dependent differences in the metabolism of Azaperone, which points to a structure-activity relationship concerning metabolite formation. The reductive pathway that produces this compound is more predominant in pigs than in rats. fao.org Conversely, in vitro studies using liver homogenates have shown that rat liver incubates produced twice the amount of this compound compared to pig liver homogenates. fao.org This suggests that the enzymatic systems responsible for this ketone reduction interact differently with the Azaperone structure in these species.
Besides the reduction to this compound, other metabolic pathways for Azaperone have been identified, which are also intrinsically linked to its structure:
Hydroxylation of the pyridine (B92270) group: This modification occurs on the pyridinylpiperazine part of the molecule.
Oxidative N-dealkylation and N-dearylation: These processes involve the cleavage of bonds around the piperazine (B1678402) nitrogen atoms, again demonstrating the role of the entire molecular structure in its breakdown. fao.org
Early metabolic studies in rats identified that a significant portion of Azaperone undergoes N-dearylation (up to 50%) and N-dealkylation (up to 15%). fao.org Interestingly, some of these initial studies did not identify this compound as a metabolite, indicating the complexity and potential for multiple metabolic routes depending on the experimental conditions and analytical methods used. fao.org The biotransformation of Azaperone is generally rapid. fao.org
Neurobiological Effects and Behavioral Modulation Research
Impact on Stress-Related Physiological Parameters in Research Subjects
Research has demonstrated that azaperol administration can significantly alter physiological markers associated with stress. In studies involving wild ungulates captured for research or management purposes, this compound has been shown to mitigate the acute stress response.
In drive-net captured roe deer (Capreolus capreolus) and Iberian ibexes (Capra pyrenaica), this compound treatment was associated with a lower interindividual variability of heart rate, suggesting a calming effect. bohrium.comnih.govscispace.com Furthermore, analysis of erythrocyte and biochemical parameters in these animals indicated peripheral vasodilation, splenic sequestration of red blood cells, and hemodilution. bohrium.comnih.govscispace.comresearchgate.net These effects are thought to improve renal perfusion and offer a protective effect on muscle tissue, which is vulnerable to damage during intense stress episodes. bohrium.comscispace.com The mechanism behind these changes is linked to this compound's alpha-adrenergic blocking action, which induces smooth muscle relaxation and subsequent vasodilation. scispace.comnih.gov This peripheral action is considered a key contributor to its prophylactic effect in preventing stress-induced complications. nih.gov
A study on stress-sensitive pigs further elucidated the cardiovascular effects of this compound. nih.gov The compound was found to exert an alpha-adrenergic blocking action and potentially a mild beta-adrenergic blocking effect. It also delayed the pre-adrenoreceptor activation of heart rate, indicating a multifaceted impact on the sympathetic nervous system's control over cardiovascular responses. nih.gov
Table 1: Effects of this compound on Physiological Stress Parameters in Various Species
| Species | Key Physiological Findings | Implied Effect | Citations |
|---|---|---|---|
| Roe Deer (Capreolus capreolus) | Reduced interindividual heart rate variability; indicators of vasodilation, splenic sequestration, hemodilution. | Calming effect, improved renal perfusion, muscle protection. | bohrium.comnih.gov |
| Iberian Ibex (Capra pyrenaica) | Lower heart rate variability; significant vasodilation and splenic sequestration of erythrocytes. | Calming effect, muscle protection from stress-induced damage. | scispace.com |
| Stress-Sensitive Pigs | Alpha-adrenergic blockade; retarded pre-adrenoreceptor activation of heart rate. | Contributes to preventing stress-induced deaths via peripheral actions. | nih.gov |
Effects on Aggressive Behavior and Social Interaction Models
This compound is well-documented for its anti-aggressive properties, a primary reason for its application in certain animal management contexts, such as preventing fighting among pigs. nih.gov Laboratory research has further explored this behavioral modulation in controlled settings.
In a study using pairs of Wistar rats competing for food, this compound administration to the dominant rat led to a dose-dependent weakening and eventual reversal of the established dominant-subordinate relationship. nih.gov At lower concentrations, the dominance was weakened, while at higher concentrations, a complete reversal was observed, persisting for the duration of the test session. nih.gov These findings suggest that this compound modifies social dominance and inhibits aggressive responsiveness, thereby "normalizing" social interaction in a competitive context. nih.gov The modification of these complex social behaviors occurred at concentrations below those that cause significant general behavioral changes, indicating a specific anti-aggressive effect rather than simple sedation. nih.gov
The use of animal models, such as the resident-intruder paradigm, is crucial for evaluating such compounds. acnp.org These models allow for the systematic study of offensive aggression and social hierarchies, providing a framework to understand how neuroleptics like this compound exert their influence on social dynamics. acnp.orgnih.gov
Table 2: Research Findings on this compound's Impact on Aggression and Social Dominance
| Research Model | Subject Species | Key Behavioral Outcome | Conclusion | Citation |
|---|---|---|---|---|
| Dominant-Subordinate Competition | Wistar Rats | Weakened and reversed the dominant-subordinate relationship in a dose-dependent manner. | Normalizes social interaction by inhibiting aggressive responsiveness. | nih.gov |
| General Swine Management | Pigs | Prevention of fighting. | Effective as an anti-aggressive agent in a group-housing context. | nih.gov |
Anxiolytic and Sedative Behavioral Phenotypes in Experimental Settings
This compound is classified as a sedative neuroleptic of the butyrophenone (B1668137) series. nih.gov Its administration typically induces a state of calmness and reduced reactivity to environmental stimuli, which is consistent with both sedative and anxiolytic (anxiety-reducing) effects. In studies on captured wild animals, a primary observed effect was a calming of the subjects, which is beneficial for reducing stress and improving welfare. bohrium.comnih.govscispace.com
The sedative properties of this compound are potent, though it is noted to have no inherent analgesic (pain-killing) effect. nih.gov Its mechanism of action involves general sympatholytic activity, similar to phenothiazines, which dampens the body's "fight or flight" response. nih.gov The observation of reduced heart rate variability in stressed animals is a physiological correlate of this sedative and calming behavioral phenotype. bohrium.comscispace.com The anxiolytic effects are inferred from the animals' reduced agitation and more manageable behavior during stressful procedures like physical restraint. nih.gov Research into stress has identified different behavioral phenotypes, with some animals exhibiting more anxious responses than others; this compound appears effective in mitigating these high-anxiety states. mdpi.com
Toxicological Research and Safety Assessment of Metabolites
Genotoxicity and Mutagenicity Investigations
Genotoxicity and mutagenicity studies are fundamental in assessing the potential of a substance to cause genetic damage, which can lead to cancer or heritable defects. For a metabolite like azaperol, a standard battery of in vitro and in vivo tests would be employed to investigate these endpoints.
While direct studies on the genotoxicity of this compound are not readily found in the public domain, the parent compound, azaperone (B1665921), has been evaluated. In a Salmonella/microsome test, azaperone did not exhibit mutagenic activity in various strains of S. typhimurium, both with and without metabolic activation. nih.gov This test is a common initial screening assay for point mutations.
Further investigations for a metabolite like this compound would typically include:
In vitro mammalian cell gene mutation assays: These tests, often using mouse lymphoma or Chinese hamster ovary (CHO) cells, detect gene mutations induced by the test substance. pharmaron.com
In vitro cytogenetic assays: These assays assess chromosomal damage, such as aberrations or the formation of micronuclei in cultured mammalian cells. pharmaron.com
In vivo genotoxicity studies: If in vitro tests indicate potential genotoxicity, or if there is cause for concern, in vivo studies such as the rodent bone marrow micronucleus test or a comet assay would be conducted to evaluate genotoxic effects in a whole animal system. pharmaron.com
The following table illustrates the type of data that would be generated from a standard battery of genotoxicity tests for a compound like this compound.
| Genotoxicity Test | Test System | Metabolic Activation | Typical Result Endpoint | Illustrative Finding for a Hypothetical Metabolite |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) | With and Without S9 fraction | Fold increase in revertant colonies | Non-mutagenic |
| In Vitro Mammalian Cell Gene Mutation Test | Mouse Lymphoma (L5178Y) cells | With and Without S9 fraction | Mutation frequency | No significant increase in mutation frequency |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | With and Without S9 fraction | Frequency of micronucleated cells | No significant increase in micronuclei |
| In Vivo Bone Marrow Micronucleus Test | Rodent (e.g., mouse or rat) | N/A | Frequency of micronucleated polychromatic erythrocytes | No significant increase in micronuclei at tested doses |
Repeated-Dose Toxicity Studies with Focus on Metabolite Activity
The design of repeated-dose toxicity studies for a metabolite like this compound would consider the intended duration of use of the parent drug and would typically be conducted in at least two species, one rodent and one non-rodent. europa.eueuropa.eu Key parameters evaluated in these studies include:
Clinical observations
Body weight and food/water consumption
Hematology and clinical chemistry
Urinalysis
Gross pathology at necropsy
Histopathological examination of tissues
Due to the lack of specific repeated-dose toxicity data for this compound in the public literature, the following table provides an illustrative example of the findings that would be documented in a subchronic (e.g., 90-day) oral toxicity study in rats.
| Parameter | Low Dose Group | Mid Dose Group | High Dose Group | Control Group |
| Clinical Signs | No treatment-related signs | No treatment-related signs | Sedation observed in the first week | No abnormalities observed |
| Body Weight Gain | Comparable to control | Comparable to control | Slight decrease (not statistically significant) | Normal growth |
| Hematology | No adverse effects | No adverse effects | No adverse effects | Within normal range |
| Serum Chemistry | No adverse effects | No adverse effects | Mild, reversible increase in liver enzymes | Within normal range |
| Target Organ(s) | None identified | None identified | Liver (mild centrilobular hypertrophy) | No histopathological findings |
| NOAEL | Mid dose level | - | - | - |
Immunotoxicological Research Considerations
The potential for a drug or its metabolites to adversely affect the immune system is a significant safety concern. Regulatory guidelines often recommend that all new medicinal products be screened for immunotoxic potential in at least one repeated-dose toxicity study, typically of 28 days duration. europa.eu
The assessment of immunotoxicity for a metabolite such as this compound would involve an initial screening as part of a standard repeated-dose toxicity study. europa.eu This would include evaluation of parameters such as:
Changes in lymphoid organ weights (spleen, thymus)
Histopathology of lymphoid tissues
Alterations in total and differential leukocyte counts
If the initial screening raises concerns, more specific functional immune assays may be warranted. These could include T-cell dependent antibody response (TDAR) assays or natural killer (NK) cell activity assays.
Currently, there is no specific information available in the scientific literature regarding the immunotoxicological effects of this compound. The evaluation would follow a tiered approach, starting with the screening parameters integrated into repeated-dose toxicity studies.
Advanced Analytical Methodologies in Azaperol Research
Chromatographic Techniques for Simultaneous Determination (e.g., HPLC, GC/MS)
Chromatography is the cornerstone for separating Azaperol and its parent compound, Azaperone (B1665921), from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are principal techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode, is widely used for the simultaneous determination of this compound and Azaperone. nih.govnih.gov A common approach involves using an ODS (octadecylsilanized silica (B1680970) gel) column with a mobile phase consisting of an acetonitrile (B52724) and a buffer solution. nih.govresearchgate.netnih.gov For instance, one method utilizes a mobile phase of acetonitrile and a 0.05 mol/L phosphate (B84403) buffer at a pH of 3.0, employing a gradient elution for optimal separation. nih.gov Another established method uses an acetonitrile-0.025% aqueous diethylamine (B46881) mixture (2:3, v/v). nih.gov
Detection is frequently achieved using an ultraviolet (UV) detector, with wavelengths set at 245 nm or 250 nm. nih.govnih.gov These HPLC-UV methods are valued for their simplicity and utility, especially in laboratories that may not possess more sophisticated equipment. nih.gov Sample preparation for HPLC analysis often involves homogenization of the tissue in acetonitrile, followed by centrifugation, evaporation, and reconstitution. nih.govnih.gov To remove proteins that can interfere with the analysis, a deproteinization step, such as the addition of perchloric acid, is often included. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS provides a robust method for the confirmation of this compound and Azaperone, especially in tissues like swine liver. nih.govoup.com A typical GC/MS procedure involves extracting the compounds from the tissue using acetonitrile. nih.govoup.com This is followed by a clean-up step using solid-phase extraction (SPE) to isolate the analytes from the biological matrix. nih.govoup.com The purified residues are then analyzed by GC/MS, often using a DB-1 analytical column, which separates the compounds before they enter the mass spectrometer for ionization and detection. nih.govoup.com This technique can confirm the presence of both the parent drug and its metabolite at low concentrations. nih.gov
The following table summarizes various chromatographic conditions reported in research for the analysis of this compound.
Interactive Table: Chromatographic Conditions for this compound Analysis| Technique | Column | Mobile Phase / Carrier Gas | Detection | Application |
|---|---|---|---|---|
| HPLC-UV | ODS (Octadecylsilyl) | Acetonitrile-0.025% aqueous diethylamine (2:3, v/v) | UV at 250 nm | Animal Tissues |
| HPLC-UV | Reversed-Phase | 0.05 mol/L phosphate buffer (pH 3.0) and Acetonitrile (Gradient) | UV at 245 nm | Animal Kidneys and Livers |
| GC/MS | DB-1 | Helium (assumed carrier gas) | Electron Ionization Mass Spectrometry (EI-MS) | Swine Liver |
| LC-MS/MS | - | - | Atmospheric Pressure Chemical Ionization (APCI) | Pig Muscle and Kidney |
Spectrometric Confirmation Methods (e.g., Electrospray Ionization Mass Spectrometry)
While chromatographic techniques separate this compound from other components, mass spectrometry (MS) provides the high specificity required for unequivocal confirmation. researchgate.net Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the most frequently used technique for confirmation due to its high sensitivity, selectivity, and the structural information it provides. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing thermally labile molecules like this compound. It is often coupled with HPLC (LC/MS) for confirmatory analysis. researchgate.netnih.gov In this setup, after the compounds are separated by the HPLC column, they are ionized by ESI before entering the mass spectrometer. The mass spectrometer then detects the characteristic mass-to-charge ratio (m/z) of the protonated molecules of this compound and Azaperone, confirming their presence. nih.gov
Tandem Mass Spectrometry (MS/MS): For definitive confirmation, tandem mass spectrometry (MS/MS) is the gold standard. nih.govijcap.in In an LC-MS/MS system, the first mass spectrometer (MS1) selects the precursor ion (the ionized molecule of this compound). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass spectrometer (MS2). ijcap.in The specific pattern of precursor-to-product ion transitions is unique to the compound's structure, providing a highly reliable identification. nih.gov For instance, a method for use in pig tissues detected four different ions for each analyte to ensure unequivocal identification. nih.gov This high degree of specificity allows for the detection and confirmation of analytes in complex matrices at very low concentration levels. researchgate.net High-resolution mass spectrometry, such as using an Orbitrap analyzer, has also been employed for the analysis of sedatives, offering high mass accuracy and reliable formula assignments. nih.govmdpi.com
Quantitative Analysis and Validation in Biological Matrices
For an analytical method to be useful for regulatory monitoring, it must be properly validated to ensure it produces reliable and accurate quantitative results. gavinpublishers.com Validation involves assessing several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision in the specific biological matrix of interest (e.g., kidney, liver, muscle). gavinpublishers.commdpi.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govnih.gov These values are crucial for determining a method's sensitivity. For this compound, HPLC-UV methods have achieved an LOQ of 0.12 µg/kg in animal tissue. nih.govnih.gov More sensitive LC-MS/MS methods can achieve even lower limits. cabidigitallibrary.org The LOD and LOQ can be determined experimentally, for example, by using the signal-to-noise ratio, where the LOD corresponds to a signal-to-noise ratio of 3 and the LOQ to a ratio of 9 or 10. mdpi.comsepscience.com
Linearity, Accuracy, and Precision: A method's linearity is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For this compound, linearity has been demonstrated in ranges such as 50 to 300 µg/kg. nih.gov Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies. nih.gov Recoveries for this compound from various animal tissues have been reported to be over 72% and often in the range of 85–115%. nih.govnih.gov Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD), with values of less than 15% often being required. researchgate.netnih.gov
The following table presents a summary of validation data from different analytical methods for this compound.
Interactive Table: Validation Parameters for this compound Quantification| Method | Matrix | Linearity Range (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (%RSD) |
|---|---|---|---|---|---|
| HPLC-UV | Animal Tissue | 50 - 300 | 0.12 | 85 - 115 | < 15 |
| HPLC-UV | Animal Tissue | 50 - 2000 (µg/mL) | 25 | > 72 | - |
| LC-MS/MS | Pig Muscle & Kidney | MRL/4 to 2xMRL | - | 70 - 106 | < 16 |
| LC-MS/MS | Pork | - | 0.5 (LOD) | 77.2 - 100.3 | 4.7 - 10.1 |
Electrochemical Characterization for Analytical Sensing
Electrochemical methods offer an alternative approach for the detection of certain compounds. Research into the electrochemical behavior of Azaperone, the parent compound of this compound, has been conducted. Cyclic voltammetric studies have shown that Azaperone undergoes an irreversible electro-oxidation process. researchgate.net In a phosphate buffer solution at pH 7.0, this process occurs with a peak potential of 0.78 V when measured against an Ag/AgCl reference electrode. researchgate.net
This electrochemical behavior forms the basis for developing an analytical sensor. A linear relationship was observed between the peak current and the concentration of Azaperone in the range of 10–70 µmol/L. researchgate.net From these studies, a detection limit of 3.33 µmol/L was determined for Azaperone. researchgate.net While this research focuses on the parent compound, the findings suggest a potential pathway for developing electrochemical sensors for related butyrophenone (B1668137) compounds.
Emerging Research Areas and Future Perspectives for Azaperol Studies
Investigation of Novel Receptor Interactions (e.g., Sigma Receptors)
A particularly promising area for future research is the investigation of azaperol's interaction with sigma (σ) receptors. Sigma receptors, once misidentified as a type of opioid receptor, are now recognized as unique proteins primarily located at the endoplasmic reticulum-mitochondria interface, where they play a key role in regulating calcium signaling and cell survival. nih.govnih.gov Ligands that bind to sigma receptors have shown potential in animal models for treating both positive and negative symptoms of schizophrenia with fewer extrapyramidal side effects. nih.gov Furthermore, these ligands exhibit anxiolytic and neuroprotective properties. nih.gov Given that other butyrophenone (B1668137) antipsychotics are known to interact with sigma receptors, exploring this compound's affinity for these sites could reveal novel therapeutic possibilities and provide a more complete understanding of its neuropharmacological effects. mdpi.com
Table 1: Potential Receptor Targets for this compound Based on Butyrophenone Class
| Receptor Target | Known Role/Effect of Antagonism | Rationale for Investigation |
|---|---|---|
| Dopamine (B1211576) D2 | Primary antipsychotic and sedative effect. nih.govnih.gov | Established Target. Further research could explore downstream signaling pathways. |
| Serotonin (B10506) (5-HT2A) | Reduces motor side effects (atypicality). psychiatrist.com | Common target for atypical antipsychotics; interaction is likely. researchgate.netpsychiatrist.com |
| Sigma (σ) Receptors | Anxiolytic, neuroprotective, modulation of psychosis. nih.gov | Known target for other butyrophenones like haloperidol. mdpi.com |
| Histamine H1 | Sedation, potential metabolic side effects. nih.gov | Azaperone (B1665921) is noted to have antihistaminic properties. wikipedia.org |
| α1-Adrenergic | Hypotension, sedation. researchgate.net | Common off-target effect for many antipsychotics. researchgate.net |
Role in Multi-Drug Combinations for Research Models
Azaperone is frequently used in combination with other potent drugs in veterinary medicine and wildlife research to achieve improved sedation and anesthesia. wikipedia.orgnih.gov This practice of using multi-drug combinations is a significant research area, aiming to produce synergistic effects, reduce the required doses of individual agents, and minimize adverse effects. nih.govnih.gov
A key application is its combination with potent opioids, such as etorphine, for the immobilization of large animals. wikipedia.orgnih.gov Research in blesbok, for example, has explored how combining azaperone with different doses of etorphine affects cardiorespiratory function and the quality of immobilization. nih.gov Such studies are critical for developing safer and more effective protocols for wildlife handling and research. The rationale is that this compound, acting as a D2 antagonist, potentiates the sedative effects of the opioid, allowing for a more stable plane of immobilization. nih.gov Future research could systematically investigate the synergistic or additive effects of this compound with a wider range of sedatives and anesthetics in various animal models, providing valuable data for both veterinary practice and preclinical research.
Table 2: Examples of Azaperone/Azaperol in Multi-Drug Research Combinations
| Combination Agent | Drug Class | Research Application/Model | Purpose of Combination |
|---|---|---|---|
| Etorphine | Potent Opioid Agonist | Wildlife Immobilization (e.g., Blesbok, Elephants). wikipedia.orgnih.gov | Potentiate sedation, improve quality of immobilization. |
| Carfentanil | Potent Opioid Agonist | Large Animal Tranquilization. wikipedia.org | Enhance sedative effects for safe handling. |
| Xylazine | α2-Adrenergic Agonist | General Anesthesia. wikipedia.org | Achieve a balanced anesthetic state. |
| Tiletamine/Zolazepam | Dissociative Anesthetic / Benzodiazepine | General Anesthesia. wikipedia.org | Broaden the spectrum of anesthetic action. |
Development of Advanced Pharmacokinetic-Pharmacodynamic Models
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a powerful tool used to establish a mathematical relationship between the concentration of a drug in the body over time (PK) and its observed effect (PD). nih.govnih.gov While several studies have characterized the basic pharmacokinetics of azaperone and its metabolite this compound, detailing their absorption, distribution, and elimination in tissues like the liver, muscle, and kidney, there is a lack of advanced modeling. nih.govunlp.edu.arresearchgate.netnih.gov
Existing research has successfully used methods like high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) to quantify this compound residues. nih.govmdpi.comresearchgate.net However, these studies primarily focus on tissue depletion for food safety purposes. unlp.edu.arresearchgate.net A significant future direction is the development of sophisticated PK/PD models that link this compound concentrations to specific pharmacodynamic endpoints, such as the degree of sedation, changes in brainwave activity (EEG), or specific behavioral responses. Creating these models would allow researchers to predict the intensity and duration of this compound's effects more accurately, optimize its use in research protocols, and better understand the variability in response between individuals or species. nih.gov
Applications in Animal Welfare Research Methodologies
Azaperone and its metabolite this compound are already applied in methodologies aimed at improving animal welfare, particularly in agricultural and research settings. guidechem.comunlp.edu.ar Its use as a "serenic" to prevent fighting and stress among pigs is a clear example of a pharmacological tool being used to enhance welfare. guidechem.comwikipedia.org This application directly addresses issues like "crowding stress" and aggression-related injuries in group-housed animals. guidechem.com
Beyond agriculture, this compound is integral to wildlife research methodologies that require the capture and handling of animals. nih.gov By providing reliable tranquilization, it helps to minimize the physiological stress and physical harm associated with these procedures. Furthermore, this compound has been adopted as a tool in fundamental neuroscience research. For instance, studies using the nematode C. elegans have employed azaperone to selectively block D2-type dopamine receptors. nih.gov This allows researchers to probe the function of dopamine circuits that control movement and behavior, demonstrating this compound's utility as a specific pharmacological agent in basic research methodologies that ultimately contribute to a broader understanding of neurobiology. nih.gov
Exploration of Neurobiological Mechanisms beyond Dopamine Antagonism
While D2 receptor blockade is the cornerstone of this compound's action, its full neurobiological profile is likely more complex. nih.govnih.gov The classification of azaperone as a butyrophenone neuroleptic suggests potential interactions with other neurotransmitter systems, a hallmark of many antipsychotic drugs. wikipedia.orgresearchgate.net Investigating these secondary mechanisms is a critical frontier for future research.
Many atypical antipsychotics achieve their unique clinical profiles through a combination of D2 and serotonin 5-HT2A receptor antagonism. nih.govpsychiatrist.com This dual action is thought to mitigate the motor side effects often seen with drugs that are purely D2 antagonists. psychiatrist.com Exploring this compound's affinity for 5-HT2A and other serotonin receptor subtypes (e.g., 5-HT6, implicated in cognition) could provide significant insights. nih.gov Additionally, azaperone is known to have antihistaminic and anticholinergic properties, which contribute to its sedative effects but are not fully quantified at the receptor level. wikipedia.org A systematic investigation into this compound's binding affinities and functional activities at serotonin, histamine, and adrenergic receptors would provide a more holistic understanding of its mechanism of action and could uncover novel applications or explain nuances in its behavioral effects.
Q & A
Q. What validated analytical methods are recommended for detecting azaperol in biological matrices (e.g., animal tissues)?
- Methodological Answer : Use reversed-phase high-performance liquid chromatography (HPLC) coupled with UV detection. For simultaneous quantification of this compound and its parent compound azaperone, employ gradient elution protocols (e.g., 10–90% acetonitrile in 0.1% formic acid over 15 minutes). Validate parameters per ICH guidelines: linearity (R² > 0.995), recovery (>85%), and precision (RSD < 5%) .
Q. How should experimental designs account for this compound’s interconversion with azaperone in residue analysis?
- Methodological Answer : Design studies to measure total residues as the sum of azaperone and this compound due to their pH-dependent interconversion. Include controls to assess stability under varying storage conditions (e.g., −80°C vs. room temperature). Use spiked matrix samples to quantify conversion rates and adjust recovery calculations .
Q. What are the primary pharmacological differences between this compound and azaperone in vivo?
- Methodological Answer : Conduct comparative pharmacokinetic studies in target species (e.g., swine). Measure plasma concentration-time profiles and tissue distribution. This compound exhibits 4–30× lower potency than azaperone but similar receptor-binding kinetics. Use radiolabeled tracers to track metabolite formation and clearance pathways .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in this compound’s reported pharmacological activity and its regulatory classification as a safety-critical residue?
- Methodological Answer : Perform dose-response studies to establish NOAEL (No Observed Adverse Effect Level) thresholds. Despite lower potency, this compound’s structural similarity to azaperone necessitates cumulative risk assessment. Apply probabilistic modeling to estimate exposure scenarios, incorporating inter-species variability and residue depletion kinetics .
Q. What statistical approaches are optimal for analyzing chromatographic data with high variability (e.g., gradient-dependent peak height fluctuations)?
- Methodological Answer : Use multivariate analysis (e.g., PCA) to identify gradient conditions minimizing co-elution. For data with heteroscedasticity (non-constant variance), apply weighted least squares regression. Report confidence intervals for peak integration and validate with bootstrap resampling (n ≥ 1,000 iterations) .
Q. How can inter-laboratory variability in this compound quantification be minimized for regulatory compliance?
- Methodological Answer : Implement harmonized SOPs (Standard Operating Procedures) with predefined acceptance criteria (e.g., ±15% deviation from reference values). Participate in proficiency testing schemes and use certified reference materials (CRMs). Cross-validate methods via collaborative trials using Youden plots to assess systematic vs. random errors .
Q. What experimental strategies address challenges in distinguishing this compound from isobaric metabolites in complex matrices?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with fragmentation patterns (e.g., Q-TOF). Optimize collision energy to generate diagnostic ions (e.g., m/z 232.1 for this compound). Combine with ion mobility spectrometry (IMS) to resolve co-eluting isomers. Validate specificity using blank matrix samples from untreated animals .
Key Considerations for Researchers
- Contradiction Handling : When conflicting potency data arise (e.g., lower activity but equivalent regulatory concern), prioritize mechanistic toxicology studies to clarify metabolic activation pathways .
- Method Optimization : Always pre-test extraction protocols (e.g., QuEChERS vs. SPE) to minimize matrix interference and maximize recovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
